2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride
Overview
Description
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
The synthesis of 2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride typically involves the reaction of quinoline derivatives with hydrazine and aldehydes under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride can be compared with other similar compounds, such as:
- 8-{2-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazino}quinolinium chloride
- 8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O.ClH/c20-15-9-2-1-5-13(15)11-18-19-14-8-3-6-12-7-4-10-17-16(12)14;/h1-11,19-20H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCNYJGVILQWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2[NH+]=CC=C3)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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